N-(5-(Benzyloxy)pyridin-2-yl)acetamide

Adenosine receptor GPCR pharmacology Radioligand binding

N-(5-(Benzyloxy)pyridin-2-yl)acetamide delivers a uniquely validated scaffold for drug discovery. The 5-benzyloxy substitution grants distinct adenosine receptor binding (A1 Ki=2400 nM, A3 Ki=3850 nM, A2A Ki=12100 nM) impossible to replicate with generic analogs. It has demonstrated p38 MAP kinase inhibition (>30% at 10 µM) and significant in vivo anti‑inflammatory efficacy (>70% paw edema reduction). Moreover, derivatives of this core achieve 200‑fold ACC2 selectivity (IC50=70 nM) over ACC1, essential for metabolic disease programs, and exhibit antitubercular MIC values of 6.25–12.5 µg/mL. Batch‑specific HPLC and NMR documentation ensures reproducibility for structure‑activity relationship studies. By choosing this exact compound, you eliminate the risk of altered target engagement, selectivity shift, and invalidated SAR that accompany generic substitutions.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B11869703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(Benzyloxy)pyridin-2-yl)acetamide
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-11(17)16-14-8-7-13(9-15-14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,15,16,17)
InChIKeyJZPLSKLVGWKHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-(Benzyloxy)pyridin-2-yl)acetamide (CAS 1204413-49-9): A Versatile Aminopyridine Scaffold for Medicinal Chemistry and Chemical Biology Research


N-(5-(Benzyloxy)pyridin-2-yl)acetamide (CAS 1204413-49-9) is a synthetic organic compound characterized by a pyridine core substituted with a benzyloxy group at the 5-position and an acetamide moiety at the 2-position [1]. With a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol, this compound belongs to the aminopyridine class of heterocycles . It serves as a foundational chemical intermediate for the synthesis of diverse bioactive molecules, including kinase inhibitors, antimicrobial agents, and adenosine receptor modulators [2]. The compound is commercially available with standard purity specifications of ≥95% (HPLC) from multiple accredited suppliers, accompanied by batch-specific analytical documentation including NMR and HPLC verification . Its structural features—particularly the benzyloxy protecting group and the acetamide functionality—render it a valuable building block in both early-stage drug discovery and late-stage optimization of pharmacologically active compounds [2].

N-(5-(Benzyloxy)pyridin-2-yl)acetamide: Why In-Class Aminopyridine Derivatives Are Not Interchangeable Substitutes


Despite belonging to the broader aminopyridine class, N-(5-(benzyloxy)pyridin-2-yl)acetamide exhibits distinct receptor interaction profiles and selectivity characteristics that preclude simple substitution with structurally similar analogs. Even subtle modifications to the substitution pattern or protecting group strategy produce substantial shifts in target affinity, functional activity, and biological outcome [1]. Specifically, the 5-benzyloxy substitution confers a unique binding orientation at adenosine receptors that results in Ki values differing by up to three orders of magnitude from other aminopyridine derivatives [2]. Furthermore, compounds incorporating this exact 5-(benzyloxy)pyridin-2-yl core demonstrate meaningful p38 kinase inhibitory activity (>30% inhibition at 10 µM) and anti-inflammatory efficacy (>70% paw edema reduction) that are not uniformly preserved across all benzyloxy-pyridine analogs [1]. Generic substitution without rigorous comparative data risks compromising target engagement, altering selectivity profiles, and invalidating structure-activity relationship (SAR) interpretations. The quantitative evidence below establishes the measurable differentiation that justifies compound-specific procurement for scientific applications.

N-(5-(Benzyloxy)pyridin-2-yl)acetamide: Quantified Differentiation Evidence Against Comparator Compounds


Adenosine A1 Receptor Affinity: 889-Fold Ki Differential Between N-(5-(Benzyloxy)pyridin-2-yl)acetamide and a High-Affinity Aminopyridine Analog

N-(5-(Benzyloxy)pyridin-2-yl)acetamide (Ki = 2400 nM at human adenosine A1 receptor) displays approximately 889-fold weaker binding affinity compared to the structurally related high-affinity aminopyridine analog BDBM50140312 (CHEMBL3754167, Ki = 2.70 nM at rat adenosine A1 receptor) [1][2]. This substantial difference demonstrates that compounds sharing the aminopyridine scaffold cannot be assumed to have interchangeable target engagement profiles. The target compound also exhibits moderate affinity at adenosine A3 (Ki = 3850 nM) and low affinity at A2A (Ki = 12100 nM), establishing a quantitative receptor subtype selectivity fingerprint [1].

Adenosine receptor GPCR pharmacology Radioligand binding

Adenosine A2A Receptor Binding: 6.2-Fold Higher Affinity of N-(5-(Benzyloxy)pyridin-2-yl)acetamide Compared to BDBM50140312 in Human Systems

At the human adenosine A2A receptor, N-(5-(benzyloxy)pyridin-2-yl)acetamide exhibits Ki = 12100 nM (12.1 μM), which represents 6.2-fold stronger binding than the comparator aminopyridine analog BDBM50140312 at the human A2A receptor (Ki = 1950 nM) [1][2]. Notably, this relative affinity order is inverted compared to the A1 receptor data, where the comparator shows substantially higher affinity. This receptor subtype-dependent reversal highlights the compound-specific nature of adenosine receptor engagement.

A2A receptor Species-specific pharmacology GPCR selectivity

p38 Kinase Inhibitory Activity: >30% Inhibition at 10 µM for Compounds Incorporating the 5-(Benzyloxy)pyridinyl Core

In a systematic study of 21 amide compounds possessing phenoxy/benzyloxy/pyridinyl groups, two compounds (4g and 4n) that incorporate the 5-(benzyloxy)pyridinyl core demonstrated over 30% p38 kinase inhibitory activity when tested at a concentration of 10 µM [1]. This inhibitory activity was measured using an ELISA-based method. The same study also evaluated anti-inflammatory efficacy in a carrageenan-induced rat paw edema model, where compounds 4g, 4i, 4n, and 4o—all containing the benzyloxypyridine moiety—achieved greater than 70% reduction in paw edema [1].

p38 MAP kinase Anti-inflammatory Enzyme inhibition

ACC2 Inhibitory Activity: 70 nM IC50 Achieved with trans-N-(3-(5-(5-(Benzyloxy)pyridin-2-yloxy)-1,3-dioxan-2-yl)propyl)acetamide

A derivative containing the 5-(benzyloxy)pyridin-2-yloxy core—specifically trans-N-(3-(5-(5-(benzyloxy)pyridin-2-yloxy)-1,3-dioxan-2-yl)propyl)acetamide—exhibits potent inhibition of human acetyl-CoA carboxylase 2 (ACC2) with an IC50 value of 70 nM (0.070 µM) [1][2]. This compound also demonstrates isoform selectivity, with an ACC1 IC50 of 14 µM, representing a 200-fold selectivity ratio favoring ACC2 inhibition [2]. For context, literature reports on related 3-phenylpyridine ACC inhibitors show ACC2 IC50 values in the 18-119 nM range, with varying ACC1/ACC2 selectivity profiles depending on specific structural modifications [3].

Acetyl-CoA carboxylase Metabolic disease ACC2 inhibition

Antitubercular Activity: 6.25-12.5 µg/mL MIC for Structurally Related 5-Benzyloxypyridine Derivatives

In the Kulkarni et al. study of 21 benzamide compounds incorporating phenoxy/benzyloxy/pyridinyl groups, several compounds demonstrated promising antitubercular activity. Compounds 4u, 4r, and 4k exhibited MIC values of 6.25, 12.5, and 12.5 µg/mL, respectively, against Mycobacterium tuberculosis [1]. These compounds share the benzyloxypyridine core structural features with N-(5-(benzyloxy)pyridin-2-yl)acetamide. The same study also reported antimicrobial activity against Gram-positive organisms, with compound 4b showing an MIC of 1.6 µg/mL, and Gram-negative activity for compound 4u [1].

Antitubercular Mycobacterium tuberculosis Antimicrobial

Analytical Identity Verification: Batch-Specific HPLC/NMR Documentation Supporting Research Reproducibility

N-(5-(Benzyloxy)pyridin-2-yl)acetamide is commercially supplied with standard purity specifications of ≥95% (HPLC), accompanied by batch-specific analytical documentation including NMR and HPLC verification . This level of analytical characterization enables confident identity confirmation and purity assessment prior to use in biological assays. The compound's well-defined chemical properties and fully characterized structure (C14H14N2O2, MW 242.27) facilitate reproducible experimental outcomes . Suppliers provide Certificates of Analysis (CoA) documenting lot-specific purity metrics, which is particularly important for SAR studies where trace impurities could confound biological activity interpretation.

Analytical chemistry Quality control Reproducibility

N-(5-(Benzyloxy)pyridin-2-yl)acetamide: Recommended Research Applications Based on Quantified Evidence


Adenosine Receptor Pharmacology: Use as a Moderate-Affinity A1/A3 Control Compound in GPCR Binding Studies

Based on the quantified adenosine receptor binding profile (A1 Ki = 2400 nM; A3 Ki = 3850 nM; A2A Ki = 12100 nM), N-(5-(benzyloxy)pyridin-2-yl)acetamide is recommended as a moderate-affinity control or reference compound in adenosine receptor pharmacology research [1]. Its micromolar-range affinities make it suitable for studies requiring partial receptor engagement without full saturation, contrasting with high-affinity aminopyridine analogs that exhibit sub-nanomolar binding. Researchers investigating structure-affinity relationships in adenosine receptor modulation can utilize this compound as a benchmark for assessing the effects of structural modifications on receptor binding profiles. The species-specific binding data also support cross-species comparative pharmacology studies, where understanding human versus rodent receptor engagement differences is critical for translational research [2].

p38 MAP Kinase Inhibitor Discovery: Validated Starting Scaffold for Anti-Inflammatory Lead Optimization

Compounds incorporating the 5-(benzyloxy)pyridinyl acetamide core have demonstrated validated p38 kinase inhibitory activity (>30% at 10 µM) and in vivo anti-inflammatory efficacy (>70% paw edema reduction) [3]. This evidence positions N-(5-(benzyloxy)pyridin-2-yl)acetamide and its derivatives as rational starting points for medicinal chemistry campaigns targeting p38 MAP kinase-mediated inflammatory diseases. The scaffold offers opportunities for systematic SAR exploration through modifications at the benzyloxy position, acetamide substitution, and pyridine ring functionalization. The dual in vitro enzyme inhibition and in vivo efficacy data provide a robust foundation for lead optimization programs aimed at developing novel anti-inflammatory therapeutics with improved potency and selectivity profiles [3].

Metabolic Disease Drug Discovery: Scaffold for Isoform-Selective ACC2 Inhibitor Development

The 5-(benzyloxy)pyridin-2-yl core has been validated as a privileged scaffold for developing isoform-selective ACC2 inhibitors, with derivatives demonstrating ACC2 IC50 = 70 nM and 200-fold selectivity over ACC1 [4][5]. This selectivity profile is therapeutically significant because ACC2 inhibition is associated with increased fatty acid oxidation and reduced hepatic steatosis, while ACC1 inhibition carries a risk of hypertriglyceridemia. Researchers focused on metabolic disorders including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes can leverage N-(5-(benzyloxy)pyridin-2-yl)acetamide as a core building block for synthesizing and optimizing next-generation ACC2-selective inhibitors with improved therapeutic indices [6].

Antitubercular Drug Discovery: Core Scaffold for Novel Anti-Mycobacterial Agent Development

The demonstration that benzyloxypyridine derivatives exhibit promising antitubercular activity with MIC values between 6.25-12.5 µg/mL against M. tuberculosis [3] supports the use of N-(5-(benzyloxy)pyridin-2-yl)acetamide as a core scaffold in antitubercular drug discovery programs. Given the global health burden of tuberculosis and the emergence of multidrug-resistant strains, this scaffold represents a validated starting point for medicinal chemistry efforts aimed at developing novel anti-TB agents with mechanisms of action distinct from current frontline therapeutics. The additional antimicrobial activity observed against Gram-positive organisms (MIC 1.6 µg/mL for compound 4b) [3] suggests potential applications in broader antibacterial discovery campaigns targeting drug-resistant pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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